molecular formula C19H20N2OS B7604204 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one

Cat. No.: B7604204
M. Wt: 324.4 g/mol
InChI Key: DJCOJBCHJKONOS-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 2,5-dimethylphenylmethylsulfanyl group at the 2-position and an ethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 2,5-Dimethylphenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a suitable thiol (e.g., 2,5-dimethylbenzenethiol) reacts with a halogenated quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,5-Dimethylphenyl)methylsulfanyl]-4(3H)-quinazolinone: Lacks the ethyl group at the 3-position.

    3-Ethyl-2-[(2,5-dimethylphenyl)methylthio]quinazolin-4(3H)-one: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one is unique due to the presence of both the ethyl group at the 3-position and the 2,5-dimethylphenylmethylsulfanyl group at the 2-position. This combination of substituents can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-4-21-18(22)16-7-5-6-8-17(16)20-19(21)23-12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOJBCHJKONOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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